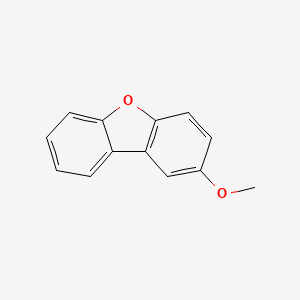

2-Methoxydibenzofuran

描述

Overview of the Dibenzofuran (B1670420) Core Structure in Natural and Synthetic Compounds

Dibenzofuran is a heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.org This aromatic structure is the parent framework for a wide array of naturally occurring and synthetically derived molecules. nih.gov In nature, dibenzofurans are found in various organisms, including lichens, ascomycetes, and higher plants. nih.gov The dibenzofuran scaffold is also a key component in many synthetic compounds developed for pharmaceuticals, agrochemicals, and materials science. ontosight.ai The versatility of the dibenzofuran core allows for a multitude of substitutions on its benzene rings, leading to a vast family of compounds with diverse chemical properties and biological activities. nih.govbiointerfaceresearch.com

The fundamental structure of dibenzofuran is a planar, rigid system. This rigidity, combined with the electronic properties of the fused aromatic rings, imparts unique characteristics to its derivatives. The numbering of the carbon atoms in the dibenzofuran ring system follows a specific convention, which is crucial for unambiguously identifying the position of various functional groups.

Significance of 2-Methoxydibenzofuran as a Subject of Scholarly Inquiry

This compound, as its name suggests, is a dibenzofuran molecule substituted with a methoxy (B1213986) group (-OCH3) at the 2-position. This specific substitution pattern makes it a valuable intermediate in organic synthesis. ontosight.ai Researchers utilize this compound as a building block to construct more complex molecules with desired properties. For instance, it has been employed in the synthesis of compounds with potential applications in medicinal chemistry. ontosight.ai

The presence of the methoxy group at a specific position influences the reactivity of the dibenzofuran core, directing further chemical transformations to other sites on the molecule. This regioselectivity is a key aspect of its utility in multi-step synthetic pathways. The study of such derivatives helps chemists understand the structure-activity relationships within the broader class of dibenzofuran compounds.

Historical Context of Dibenzofuran Research Relevance

Research into dibenzofuran and its derivatives has a long history, initially stemming from its identification as a component of coal tar. wikipedia.org Over the decades, the focus of dibenzofuran research has evolved significantly. Early studies were primarily concerned with the isolation and characterization of these compounds. However, with the advent of modern analytical techniques and a deeper understanding of chemical reactivity, the research landscape has expanded.

A significant area of historical and ongoing research involves the environmental presence and toxicological aspects of certain classes of dibenzofuran derivatives, particularly polychlorinated dibenzofurans (PCDFs). wikipedia.orgnih.gov These compounds, which are structurally related to dioxins, gained notoriety as persistent organic pollutants. wikipedia.org This has led to extensive studies on their formation, environmental fate, and biological effects. wikipedia.orgnih.gov While this compound itself is not a PCDF, the broader historical context of dibenzofuran research, including the concerns over chlorinated derivatives, has contributed to a comprehensive understanding of the chemistry of this class of compounds. This knowledge is invaluable for the safe and effective use of functionalized dibenzofurans like this compound in various applications. More recent research has also highlighted the potential of dibenzofuran derivatives in developing new anticancer and antibacterial agents. biointerfaceresearch.com

Structure

3D Structure

属性

IUPAC Name |

2-methoxydibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIBNFRLWPYZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174269 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-70-4 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methoxydibenzofuran and Its Analogues

Established Synthetic Routes for Dibenzofuran (B1670420) Scaffolds

The creation of the central furan (B31954) ring is the most common approach to synthesizing dibenzofurans. thieme-connect.de This can be accomplished through various intramolecular cyclization strategies involving either C-O or C-C bond formation.

Acid-Catalyzed Dehydration of 2,2′-Dihydroxybiphenyls and their Methyl Ethers

One of the most extensively explored and utilized routes to the dibenzofuran core is the acid-catalyzed dehydration of 2,2′-dihydroxybiphenyls. thieme-connect.deresearchgate.net This method often employs the corresponding methyl ethers as precursors, as the ether cleavage occurs in situ under the strong acidic conditions required for cyclization. thieme-connect.de A variety of acidic reagents have been successfully used to promote this transformation. thieme-connect.de

Commonly used reagents include:

Hydrogen bromide thieme-connect.de

Pyridinium (B92312) chloride thieme-connect.de

Zinc(II) chloride thieme-connect.de

Phosphoric acid thieme-connect.de

Perfluorinated resinsulfonic acid (Nafion-H) acs.org

A significant limitation of this method is its incompatibility with acid-sensitive functional groups. For instance, carboxylic acids and tertiary alkyl groups can be lost during the reaction. thieme-connect.de The mechanism is believed to involve the nucleophilic attack of a hydroxyl group on the protonated adjacent aromatic ring. thieme-connect.de The reaction conditions can sometimes lead to mixtures of isomeric products, particularly with poly-substituted biphenyls. thieme-connect.de

Table 1: Examples of Acid-Catalyzed Dibenzofuran Synthesis

Base-Catalyzed Nucleophilic Displacement Reactions

The formation of the furan ring can also be achieved through a base-catalyzed intramolecular nucleophilic substitution. This popular method involves the displacement of a leaving group at the 2-position of a biphenyl (B1667301) by a hydroxyl group at the 2′-position. thieme-connect.de The efficiency of this reaction is highly dependent on the nature of the leaving group.

For simple substrates, such as 2-chloro-2′,4′-dihydroxybiphenyl, forcing conditions like high temperatures and moderate pressures may be required to achieve good yields. thieme-connect.de However, when a more effective leaving group like iodide is used, or when the ring is activated by electron-withdrawing groups, the cyclization can proceed under much milder conditions. thieme-connect.de A notable example is the cyclization of 2-acetoxy-2′-iodobiphenyl to dibenzofuran, which occurs in 100% yield upon refluxing with aqueous sodium hydroxide (B78521). thieme-connect.de This strategy has been effectively applied in the synthesis of various polychlorinated dibenzofurans using potassium hydroxide in dimethyl sulfoxide. thieme-connect.de

Cyclization of 2-Amino-2′-methoxybiphenyls

The cyclization of 2-amino-2′-methoxybiphenyls represents a promising, albeit less explored, route to the dibenzofuran skeleton. thieme-connect.de The historical challenge with this method has been the accessibility of the required starting materials. thieme-connect.de However, with the development of modern transition-metal-catalyzed cross-coupling reactions, the synthesis of these precursors has become more feasible, enhancing the potential of this route. thieme-connect.de

The reaction typically proceeds via diazotization of the amino group. For example, heating 2′-methoxy-2-biphenyldiazonium tetrafluoroborate (B81430) in dry benzene (B151609) yields an unstable O-methyldibenzofuranium tetrafluoroborate salt. thieme-connect.de In some cases, this thermal cyclization can lead to a mixture of products. The reaction of 2-amino-2'-methoxybiphenyl over calcium oxide at high temperatures has been shown to produce dibenzofuran alongside other heterocyclic compounds like carbazole (B46965) and phenanthridine. lookchem.com

Biomimetic Phenol-Coupling Reactions

Drawing inspiration from natural biosynthetic pathways, oxidative phenol-coupling reactions offer a biomimetic approach to constructing dibenzofurans, particularly those bearing hydroxyl groups. thieme-connect.de Despite its conceptual appeal, this method has seen limited application in organic synthesis, largely due to challenges in controlling the reaction's specificity. thieme-connect.de

Prominent work in this area includes the use of potassium hexacyanoferrate(III) to oxidize phenols with tertiary alkyl groups, yielding hydroxydibenzofurans in good yields. thieme-connect.de Another reported method employs iron(III) chloride on silica (B1680970) gel, which functions as both a Lewis acid and an oxidant, to couple and cyclize 2-methoxyhydroquinone (B1205977) into 2,8-dihydroxy-3,7-dimethoxydibenzofuran with a 35% yield. thieme-connect.de Ferric chloride in nitromethane (B149229) has also been used to achieve oxidative coupling followed by cyclization and dehydration to form a dibenzofuran core. nih.gov

Table 2: Examples of Biomimetic Dibenzofuran Synthesis

Furan Ring Synthesis via Carbon-Carbon Bond Formation from Diphenyl Ethers

Perhaps the most extensively investigated strategy for dibenzofuran synthesis involves the formation of a C-C bond to close the furan ring, starting from a diphenyl ether derivative. thieme-connect.de This approach is versatile, with several variations depending on the substitution pattern of the starting ether. thieme-connect.de

Key methods include:

Ullmann-type coupling: This classic method involves the cyclization of 2,2′-dihalodiphenyl ethers, such as the diiodo derivative, using copper bronze at high temperatures. thieme-connect.de

Cyclization of 2-aminodiphenyl ethers: This route provides a pathway to the dibenzofuran core, although diazotization reactions can sometimes result in low yields. google.com

Palladium-catalyzed C-H activation/arylation: This is a powerful modern approach for intramolecular C-C bond formation. chemicalbook.comrsc.org Diaryl ethers undergo intramolecular C-H arylation in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), to afford the corresponding dibenzofurans. rsc.orgorganic-chemistry.org These reactions often employ an oxidant, and pivalic acid has been found to be an effective solvent. organic-chemistry.org A direct synthesis of 2-methoxydibenzofuran has been reported via the reaction of 2-bromodibenzofuran with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst. tandfonline.com

Cyclization of 2-Halo-2′-hydroxybiphenyls under Basic Conditions

This method is a specific application of the base-catalyzed nucleophilic displacement strategy (see 2.1.2). The reaction involves an intramolecular SNAr (Nucleophilic Aromatic Substitution) to form the C-O bond of the furan ring. thieme-connect.denih.gov The starting material is a 2-halo-2′-hydroxybiphenyl, and the reaction is promoted by a base. thieme-connect.de

The reactivity is dependent on the halogen substituent, with iodides being more reactive than chlorides. thieme-connect.de For example, 2-acetoxy-2′-iodobiphenyl cyclizes efficiently under reflux with aqueous sodium hydroxide. thieme-connect.de This route has been successfully employed for the synthesis of polychlorinated dibenzofurans, which are of environmental interest. thieme-connect.de More advanced one-pot procedures have been developed that combine Negishi cross-coupling to form the biaryl phenol (B47542) intermediate, followed by an in-situ intramolecular SNAr reaction to yield the final dibenzofuran product. nih.gov

Targeted Synthesis of this compound and Key Intermediates

The synthesis of this compound serves as a critical entry point for the development of a wide array of functionalized derivatives. Methodologies have been refined to produce this key intermediate in high yields, and its subsequent reactions, particularly formylation, have been extensively studied to create valuable precursors for further elaboration.

An efficient and straightforward method for the preparation of this compound from commercially available dibenzofuran has been developed, offering a significant improvement over more complex, metal-catalyzed cyclization processes. tandfonline.combenthamdirect.com This protocol is notable for its use of inexpensive and readily available reagents. tandfonline.com The synthesis is achieved in two main steps:

Bromination: Dibenzofuran is first subjected to bromination using bromine in acetic acid at room temperature. tandfonline.com

Methoxylation: The resulting bromo-dibenzofuran intermediate undergoes a copper-catalyzed methoxylation reaction. This is achieved by refluxing the intermediate with sodium methoxide (NaOMe) in a toluene (B28343) and ethyl acetate solvent system, using copper(I) bromide (CuBr) as the catalyst. tandfonline.com

Formylation, the introduction of a formyl group (-CHO), is a pivotal reaction for functionalizing the this compound core. wikipedia.org The Rieche formylation, using α,α-dichloromethyl methyl ether as the formylating agent and a Lewis acid catalyst, has been successfully applied to this compound. researchgate.netwikipedia.org

When this compound is treated with α,α-dichloromethyl methyl ether and tin(IV) chloride (SnCl₄) in dichloromethane (B109758) (DCM), formylation occurs, yielding a mixture of two isomeric aldehydes. tandfonline.comresearchgate.net The reaction demonstrates high efficiency, producing the aldehyde mixture in a combined yield of up to 95%. researchgate.net The two products are:

2-methoxydibenzo[b,d]furan-1-carbaldehyde

2-methoxydibenzo[b,d]furan-3-carbaldehyde

These isomers are formed in a 35:65 ratio, respectively, and can be separated by chromatographic methods. tandfonline.comresearchgate.net This regioselectivity provides access to two different and valuable building blocks for further synthetic diversification. researchgate.net

Table 1: Products of the Formylation of this compound

| Product Name | Position of Formyl Group | Ratio in Product Mixture |

| 2-methoxydibenzo[b,d]furan-1-carbaldehyde | C1 | 35% |

| 2-methoxydibenzo[b,d]furan-3-carbaldehyde | C3 | 65% |

Strategies for Derivatization of the this compound Core

The this compound scaffold is a versatile platform for creating diverse molecular architectures. Key strategies for its derivatization include modern cross-coupling reactions to introduce nitrogen-containing groups and multi-step sequences to build complex amide functionalities or highly substituted symmetric structures.

The formation of carbon-nitrogen (C-N) bonds is fundamental in medicinal chemistry. For aryl compounds like this compound, transition-metal-catalyzed cross-coupling reactions are the premier methods for introducing aryl amine groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for coupling aryl halides or triflates with a vast range of primary and secondary amines. wikipedia.orgnumberanalytics.comlibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comillinois.edu The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org This makes it a highly suitable, state-of-the-art strategy for synthesizing aryl amine derivatives of the this compound core. wikipedia.orglibretexts.org

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, as well as C-O and C-S bonds. wikipedia.orgnih.gov The specific C-N bond-forming variant is often referred to as the Goldberg reaction. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligated, soluble copper catalyst systems that can promote the coupling of aryl halides with amines under more moderate conditions, offering a valuable alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org

A specific and significant derivatization of the this compound core has been the synthesis of novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives. benthamdirect.comresearchgate.net A series of these compounds, designated 2a-l , have been successfully synthesized and characterized. benthamdirect.comresearchgate.net

The synthetic pathway to these molecules begins with the key intermediate, 3-amino-2-methoxydibenzofuran. The synthesis proceeds through the formation of an amide bond. In one reported pathway, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide is treated with various substituted piperazine (B1678402) derivatives to generate the final products. researchgate.net This modular approach allows for the introduction of a wide variety of aryl groups, enabling the creation of a library of derivatives for biological evaluation. benthamdirect.comresearchgate.net

Beyond simple functionalization, strategies exist to construct more complex, symmetric dibenzofuran structures that incorporate multiple oxygen and acyl substituents. One such route enables the formation of symmetric polyoxygenated dibenzofurans with acyl groups, specifically 2-methylbutyryl moieties, at the C-4 and C-6 positions. researchgate.net

This synthetic sequence does not start from this compound itself but builds the core from a simpler, commercially available precursor, phloroglucinol. The multi-step process involves: researchgate.net

Monoacylation

Iodination

Suzuki-Miyaura Coupling

Oxidative Dimerization

Cyclization

This pathway demonstrates a powerful build-up strategy for accessing highly substituted and symmetric dibenzofuran analogues, a class of compounds that includes naturally occurring products with notable bioactivity. researchgate.net

Molecular Hybridization Approaches Utilizing 1,2,3-Triazole Linkers

The synthetic pathway to these hybrid molecules commences with the formylation of this compound. The Vilsmeier-Haack reaction, employing reagents such as phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common method for introducing a formyl group onto electron-rich aromatic rings. jk-sci.comwikipedia.orgijpcbs.com Formylation of this compound (3) has been shown to yield a mixture of two isomeric aldehydes: this compound-1-carbaldehyde (4) and this compound-3-carbaldehyde (5). researchgate.net

The subsequent crucial step involves the conversion of the aldehyde functionality into a terminal alkyne. The Corey-Fuchs reaction is a reliable and widely used method for this one-carbon homologation. tandfonline.comthieme-connect.dechemicalbook.com This two-step process first converts the aldehyde into a 1,1-dibromoalkene using a reagent system of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). google.com In the second step, treatment with a strong base, such as n-butyllithium (n-BuLi), effects an elimination and metal-halogen exchange to generate the terminal alkyne, in this case, an ethynyl-substituted this compound.

With the ethynyl-dibenzofuran in hand, the final step is the CuAAC reaction with a variety of organic azides. This reaction proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole linkage. google.comjk-sci.com This allows for the introduction of a wide array of substituents (R) into the final hybrid molecule, depending on the structure of the chosen azide.

Table 1: Key Intermediates in the Synthesis of this compound-Triazole Hybrids

| Compound Name | Structure | Role |

| This compound |  | Starting Material |

| This compound-carbaldehyde |  | Formylated Intermediate |

| 2-Ethynyl-methoxydibenzofuran |  | Alkyne for Click Chemistry |

| Organic Azide (R-N₃) |  | Coupling Partner |

| This compound-Triazole Hybrid |  | Final Product |

Synthesis of Dibenzofuran-Piperazine Derivatives

Another significant derivatization strategy involves the synthesis of dibenzofuran-piperazine compounds. The piperazine ring is a recognized privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates. sigmaaldrich.com The synthesis of these derivatives from this compound proceeds through a multi-step sequence, beginning with the introduction of a functional group at the 3-position.

The initial step is the nitration of this compound. Electrophilic nitration of the dibenzofuran core generally occurs at the 3- and 8-positions. chemicalbook.com For this compound, nitration has been reported to yield 2-methoxy-3-nitrodibenzofuran. archive.org

The subsequent step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid being a common method. vulcanchem.com This yields the key intermediate, 3-amino-2-methoxydibenzofuran. sigmaaldrich.comnih.gov

The amino group is then acylated using chloroacetyl chloride in the presence of a base like triethylamine. dergipark.org.tr This reaction produces N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide. archive.orgdergipark.org.tr This chloroacetamide derivative is a versatile electrophile for the subsequent introduction of the piperazine moiety.

The final step is the nucleophilic substitution of the chlorine atom by a piperazine derivative. A variety of substituted piperazines can be employed in this reaction, allowing for the generation of a library of dibenzofuran-piperazine derivatives. tandfonline.comarchive.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. dergipark.org.tr

Table 2: Synthesis of Dibenzofuran-Piperazine Derivatives from this compound

| Step | Reactant(s) | Reagents/Conditions | Product |

| 1. Nitration | This compound | HNO₃/H₂SO₄ | 2-Methoxy-3-nitrodibenzofuran |

| 2. Reduction | 2-Methoxy-3-nitrodibenzofuran | SnCl₂/HCl | 3-Amino-2-methoxydibenzofuran |

| 3. Chloroacetylation | 3-Amino-2-methoxydibenzofuran | ClCOCH₂Cl, Et₃N | N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide |

| 4. Nucleophilic Substitution | N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, Substituted Piperazine | K₂CO₃, Acetone | Dibenzofuran-piperazine derivative |

Reaction Mechanisms and Reactivity Profiles of 2 Methoxydibenzofuran and Its Derivatives

Electrophilic Aromatic Substitution Patterns on the Dibenzofuran (B1670420) System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In dibenzofuran, the positions available for substitution are C1, C2, C3, and C4. The inherent reactivity of these positions and the influence of substituents are critical to understanding the synthesis of its derivatives.

The regioselectivity of electrophilic substitution on the parent dibenzofuran molecule is highly dependent on the reaction conditions and the nature of the electrophile. Theoretical and experimental studies have shown that no single position is universally favored. For instance, electrophilic nitration with nitric acid can occur predominantly at the 3-position under charge-transfer mechanism conditions. Current time information in Bangalore, IN. However, for the related but simpler benzofuran (B130515) system, electrophilic attack, such as nitration or Vilsmeier-Haack formylation, often favors the 2-position. jsynthchem.comyoutube.com This preference is attributed to the stability of the resulting cationic intermediate, known as a sigma complex or arenium ion, where the positive charge can be effectively stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. jsynthchem.comyoutube.combeilstein-journals.org

In the case of substituted dibenzofurans, the directing effect of the existing substituent often overrides the inherent reactivity pattern of the parent ring. For 2-methoxydibenzofuran, the methoxy (B1213986) group is the dominant factor in determining the position of further substitution.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic system via resonance. libretexts.org This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than the unsubstituted benzene or dibenzofuran. libretexts.org

The resonance effect creates regions of high electron density at the positions ortho and para to the methoxy group. In this compound, this corresponds to the C1 and C3 positions.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. beilstein-journals.org For this compound, attack at the C1 (ortho) and C3 (para) positions leads to arenium ions that are particularly stable because they include a resonance contributor where the positive charge is located on the carbon atom bearing the methoxy group, allowing the oxygen atom to directly stabilize the charge. Attack at other positions does not allow for this extra stabilization.

Therefore, electrophilic substitution on this compound is strongly directed to the C1 and C3 positions. The ratio of ortho (C1) to para (C3) product can be influenced by steric hindrance; bulkier electrophiles will preferentially attack the less hindered C3 position. chemguide.co.uk For example, in Friedel-Crafts acylation, the bulk of the acylium ion often leads to a higher yield of the para product. chemguide.co.uk

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Nitro-2-methoxydibenzofuran and 3-Nitro-2-methoxydibenzofuran |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-methoxydibenzofuran and 3-Bromo-2-methoxydibenzofuran |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 3-Acetyl-2-methoxydibenzofuran (major due to sterics) and 1-Acetyl-2-methoxydibenzofuran (minor) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | [CHCl=N(CH₃)₂]⁺ | 3-Formyl-2-methoxydibenzofuran and 1-Formyl-2-methoxydibenzofuran |

Mechanistic Aspects of Cyclization Reactions in Dibenzofuran Formation

The construction of the central furan (B31954) ring is the key step in many dibenzofuran syntheses. These cyclization reactions can proceed through various mechanisms, including radical and ionic pathways.

Free-radical cyclization offers a powerful method for forming the dibenzofuran skeleton, often from appropriately substituted diaryl ethers or biphenyls. A typical free-radical mechanism involves three main stages: initiation, propagation, and termination. ethz.ch For instance, the synthesis of dibenzofurans can be achieved from o-alkenyloxyarene diazonium salts. youtube.com The generation of an aryl radical initiates a cyclization cascade. The radical attacks the tethered alkenyl group in a 5-exo cyclization to form a five-membered ring, which after subsequent steps, leads to the dihydrobenzofuran structure, a precursor to dibenzofuran. youtube.com

Another approach involves the reaction of fluorinated biphenyls with potassium tert-butoxide, which proceeds through a radical mechanism where the tert-butoxide facilitates the cyclization. libretexts.org

Nucleophilic attack is a common strategy for forming the C-O bond of the furan ring in dibenzofuran synthesis. One classic approach is the intramolecular Ullmann condensation, which involves the copper-catalyzed cyclization of 2-halo-2'-hydroxydiaryl ethers.

More modern methods include palladium-catalyzed intramolecular C-H activation/C-O cyclization. In these reactions, a phenol-directed C-H activation occurs, followed by reductive elimination to form the C-O bond and close the furan ring. Another pathway involves the reaction of 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide, where the tert-butoxide acts as an O²⁻ synthon. libretexts.org The proposed mechanism involves a sequence of single electron transfer (SET) and nucleophilic aromatic substitution (SNAr) steps. libretexts.org

In some acid-catalyzed cyclizations, an acetal (B89532) substrate is first protonated to form an oxonium ion. The adjacent phenyl ring then performs an intramolecular nucleophilic attack to close the ring, which upon further reaction yields the benzofuran core.

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms by tracking the path of specific atoms. In the synthesis of dibenzofurans, oxygen-18 (¹⁸O) labeling has been employed to determine the source of the oxygen atom in the newly formed furan ring.

In a study on the copper-catalyzed synthesis of dibenzofurans from cyclic diaryliodonium triflates, the source of the furan oxygen was investigated. Current time information in Bangalore, IN. When the reaction was conducted in the presence of ¹⁸O-labeled water (H₂¹⁸O), the resulting dibenzofuran product was found to be incorporated with the ¹⁸O isotope. Current time information in Bangalore, IN. This definitively proved that the oxygen atom in the dibenzofuran product originated from the water used as the solvent/reagent, and not from the air or other components in the reaction mixture. This finding supported a mechanism involving an oxygen-iodine exchange process, where water participates directly in the formation of the heterocyclic ring. Current time information in Bangalore, IN.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Methoxydibenzofuran in solution. Through a combination of one- and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals for each unique proton. For this compound, the aromatic region shows a complex pattern of doublets, triplets, and multiplets corresponding to the seven protons on the dibenzofuran (B1670420) core. A distinct singlet appears in the upfield region, characteristic of the three protons of the methoxy (B1213986) group. amazonaws.com

¹³C NMR: The carbon NMR spectrum reveals the signals for all 13 carbon atoms in the molecule. The carbon attached to the methoxy group (C-2) is significantly shifted downfield due to the deshielding effect of the oxygen atom. The methoxy carbon itself appears as a sharp signal around 56.0 ppm. amazonaws.com

The following table summarizes the reported ¹H and ¹³C NMR chemical shift data for this compound, recorded in chloroform-d (B32938) (CDCl₃). amazonaws.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.42-7.48 (m) | 103.7 |

| 2 | - | 156.9 |

| 3 | 7.05 (dd, J=8.7, 2.3 Hz) | 115.1 |

| 4 | 7.42-7.48 (m) | 111.7 |

| 4a | - | 150.8 |

| 5a | - | 122.4 |

| 6 | 7.92 (dd, J=7.8, 0.9 Hz) | 111.7 |

| 7 | 7.32 (t, J=7.3 Hz) | 120.5 |

| 8 | 7.42-7.48 (m) | 127.1 |

| 9 | 7.55 (d, J=8.2 Hz) | 124.6 |

| 9a | - | 155.8 |

| OCH₃ | 3.92 (s) | 56.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. For this compound, HSQC would show a cross-peak connecting the proton signal at 3.92 ppm to the carbon signal at 56.0 ppm, confirming their identity as the methoxy group. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for connecting different parts of the molecule. Key correlations for this compound would include the correlation from the methoxy protons (at 3.92 ppm) to the C-2 carbon (at 156.9 ppm), definitively placing the methoxy group at the C-2 position. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect correlations between nuclei that are close in space, regardless of whether they are connected by bonds. researchgate.net For this compound, a NOESY or ROESY experiment would be expected to show a cross-peak between the methoxy group protons and the aromatic protons at the C-1 and C-3 positions, confirming their spatial proximity on the aromatic ring. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural confirmation.

HRESIMS is used to determine the exact mass of the molecule with very high precision. This allows for the calculation of its unique elemental formula. For this compound, the molecular formula is C₁₃H₁₀O₂. nist.gov HRESIMS would measure the mass of the molecular ion [M+H]⁺ with an accuracy of a few parts per million, providing strong evidence to confirm this specific formula and distinguish it from any other compounds with the same nominal mass. researchgate.net The technique is widely applied for the structural characterization of novel dibenzofuran derivatives. researchgate.net

Table: HRESIMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀O₂ | nist.gov |

| Exact Mass | 198.0681 | Calculated |

In EI-MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The NIST WebBook lists mass spectral data for this compound. nist.gov The spectrum is characterized by an intense molecular ion peak ([M]⁺) at m/z 198. Characteristic fragmentation of methoxy-aromatic compounds involves the loss of a methyl radical (•CH₃, 15 mass units) to form a fragment at m/z 183, followed by the loss of a neutral carbon monoxide molecule (CO, 28 mass units) to yield a fragment at m/z 155.

Table: Predicted Key Fragments in the EI-MS of this compound

| m/z | Ion | Description |

|---|---|---|

| 198 | [C₁₃H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₇O₂]⁺ | Loss of methyl radical (•CH₃) |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices like environmental or biological samples. nih.govwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column based on boiling point and polarity, before entering the mass spectrometer for detection and identification. biomedpharmajournal.orgindexcopernicus.com It is a standard method for the analysis of polychlorinated dibenzofurans and related compounds. nih.govwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. It is particularly useful for analyzing mixtures that are not suitable for GC. sciex.comnih.govnih.gov LC-MS can be used to quantify dibenzofuran derivatives in various samples with high sensitivity and selectivity. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR): This powerful, triply hyphenated technique provides the highest level of structural information for components within a mixture. After separation by LC, fractions can be analyzed by both MS and NMR, providing definitive identification without the need for prior isolation of the pure substance. This is particularly valuable for differentiating between isomers of substituted dibenzofurans. researchgate.netresearchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolving power and accuracy of any MS technique. nih.gov When coupled with LC or used for direct infusion, it can resolve thousands of individual molecular formulas in a complex mixture. nih.govnih.gov This capability is essential for distinguishing this compound from other isobaric compounds in complex samples like dissolved organic matter or petroleum fractions, enabling unambiguous elemental composition assignment. nih.govufz.de

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound is characterized by absorption bands that correspond to specific vibrational motions, such as stretching and bending of its constituent bonds. While a detailed, fully assigned spectrum for this compound is not widely available in public spectral databases nist.gov, the expected characteristic absorption regions can be predicted based on the functional groups present in the molecule: the aromatic rings, the ether linkages (both the dibenzofuran oxygen and the methoxy group), and the methyl group.

Key expected IR absorption bands for this compound include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl protons of the methoxy group are expected to show symmetric and asymmetric stretching vibrations between 2960 and 2850 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) and furan (B31954) rings.

C-O-C Asymmetric Stretching: The aryl ether linkage of the dibenzofuran core and the methoxy group will exhibit strong, characteristic asymmetric stretching bands in the 1300-1200 cm⁻¹ region.

C-O-C Symmetric Stretching: A weaker symmetric stretching band is expected around 1075-1020 cm⁻¹.

In-plane and Out-of-plane C-H Bending: These vibrations, which are highly informative about the substitution pattern of the aromatic rings, appear in the fingerprint region (below 1300 cm⁻¹).

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, confirming its experimental characterization. nist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the selection rules for Raman activity are different from those for IR activity. Generally, symmetric vibrations and bonds with high polarizability (like C-C bonds in aromatic rings) tend to produce strong Raman signals.

For this compound, the Raman spectrum would be expected to prominently feature:

Ring Breathing Modes: The symmetric, collective vibration of the entire aromatic ring system, which typically gives a strong, sharp band.

Aromatic C=C Stretching: Similar to IR, but with different relative intensities.

C-O-C Stretching: The ether linkages would also be Raman active.

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and is often used in conjunction with IR for a more complete vibrational analysis. nih.gov

| Functional Group | Expected IR Wavenumber (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H (Methoxy) | 2960-2850 | 2960-2850 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| Aryl C-O | 1300-1200 | 1300-1200 | Asymmetric Stretching |

| Aryl C-O | 1075-1020 | 1075-1020 | Symmetric Stretching |

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the conjugated system.

The spectrum of this compound is expected to be similar to that of the parent dibenzofuran molecule, but with some shifts in the absorption maxima (λmax) due to the presence of the methoxy group. The methoxy group is an auxochrome, an electron-donating group, which can cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

The UV-Vis spectrum of dibenzofuran in ethanol (B145695) exhibits several absorption bands, and it is anticipated that this compound would show a similar pattern. Studies on related benzofuran (B130515) derivatives show absorption maxima in the range of 280-350 nm. For instance, certain benzofuran mono-crown derivatives display two main absorption bands, one around 290 nm and a shoulder at 325-350 nm.

| Compound | Solvent | λmax (nm) |

| Dibenzofuran | Ethanol | ~250, ~285, ~300 |

| Benzofuran Mono-crown Derivative | THF | 290, 325-350 (shoulder) |

Table 2: UV-Vis Absorption Data for Related Furan Compounds

Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Related Iron-Containing Systems)

While not directly applicable to this compound itself, Mössbauer spectroscopy is a highly specific technique that would be invaluable for characterizing organometallic complexes of this ligand, particularly those containing iron. This method is based on the resonant absorption of gamma rays by atomic nuclei and is extremely sensitive to the local chemical environment of the Mössbauer-active nucleus, such as iron-57.

If this compound were used as a ligand to form a complex with an iron center, Mössbauer spectroscopy could provide detailed information about:

Oxidation State of Iron: The isomer shift (δ) is directly related to the electron density at the nucleus and can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)).

Spin State of Iron: The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient and can differentiate between high-spin and low-spin states of iron.

Coordination Environment and Bonding: The Mössbauer parameters are sensitive to the nature of the ligands coordinated to the iron atom and the symmetry of the coordination sphere.

For example, studies on phosphorus- and sulfur-bridged derivatives of di-iron enneacarbonyl have utilized Mössbauer spectroscopy to probe the effects of ligand substitution on the iron centers. This demonstrates the utility of the technique in understanding the electronic structure and bonding in iron complexes with heterocyclic ligands. The application of Mössbauer spectroscopy to iron complexes of this compound would thus be a logical extension for the characterization of its coordination chemistry.

Biological Activities and Mechanistic Investigations of 2 Methoxydibenzofuran and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 2-methoxydibenzofuran have demonstrated significant potential in the fight against cancer. Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and modulation of specific molecular targets.

Research has shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a derivative of withaferin A, 3-azidowithaferin A, has shown significant anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), PC-3 and DU-145 (prostate cancer), and HeLa (cervical cancer). plos.org The half-maximal inhibitory concentration (IC50) for these cell lines was found to be in the range of 800 nM to 1.0 µM. plos.org

Similarly, the chloroform (B151607) fraction of Eleutherine bulbosa, which contains active compounds like eleutherine and isoeleutherine, has demonstrated cytotoxicity against A549 lung cancer cells. nih.gov This fraction was found to be the most potent compared to n-hexane and ethyl acetate (B1210297) fractions. nih.gov Another study highlighted that the monoterpene perillyl alcohol showed cytotoxicity against the HepG2 cell line with an IC50 value of 409.2 μg/mL; however, its metabolite, dehydroperillic acid, was more effective and selective against the A549 cell line with an IC50 of 125 μg/mL. nih.gov It is important to note that the selectivity of these compounds is a key area of investigation, with some derivatives showing minimal cytotoxic effects on normal cell lines like NIH/3T3 mouse embryonic fibroblasts. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-azidowithaferin A | A549 (Lung) | IC50: 800 nM - 1.0 µM | plos.org |

| 3-azidowithaferin A | PC-3 (Prostate) | IC50: 800 nM - 1.0 µM | plos.org |

| 3-azidowithaferin A | DU-145 (Prostate) | IC50: 800 nM - 1.0 µM | plos.org |

| 3-azidowithaferin A | HeLa (Cervical) | IC50: 800 nM - 1.0 µM | plos.org |

| Chloroform fraction of Eleutherine bulbosa | A549 (Lung) | Cytotoxic | nih.gov |

| Perillyl alcohol | HepG2 (Liver) | IC50: 409.2 μg/mL | nih.gov |

| Dehydroperillic acid | A549 (Lung) | IC50: 125 μg/mL | nih.gov |

A crucial mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, benzofuran-2-acetic methyl ester derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov This process is accompanied by an increase in the Bax/Bcl-2 ratio, poly (ADP-ribose) polymerase cleavage, and significant DNA fragmentation. nih.gov

Similarly, 2-methoxyestradiol (B1684026) has been found to induce apoptosis in ovarian cancer cells through both caspase-dependent and independent pathways, affecting both the intrinsic and extrinsic apoptotic pathways. uandes.cl The vanillin (B372448) derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (bromovanin), not only induces apoptosis but also triggers autophagic cell death in HepG2 cells. nih.gov This is associated with an increase in cellular reactive oxygen species (ROS) and DNA double-strand breaks. nih.gov Furthermore, 3-azidowithaferin A has been identified as an apoptosis-inducing agent in PC-3 and HeLa cells, confirmed by Annexin V-FITC staining and the cleavage of caspase-3. plos.org

The anticancer activity of these compounds is also linked to their ability to modulate specific molecular targets. A notable example is the inhibition of Mycobacterium tuberculosis topoisomerase I by certain small-molecule inhibitors. nih.govnih.gov Although this is primarily an antibacterial target, the principle of targeting topoisomerases is a well-established strategy in cancer chemotherapy. For instance, m-AMSA, an inhibitor of eukaryotic type II topoisomerases, was identified as a potent inhibitor of M. tuberculosis topoisomerase I. nih.gov This highlights the potential for dual-activity compounds. In the context of cancer, benzofuran (B130515) derivatives have been shown to enhance the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner, leading to cell cycle arrest. nih.gov

Antimicrobial Properties

In addition to their anticancer effects, this compound and its derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.

These compounds have shown promising activity against various bacterial strains, particularly Gram-positive bacteria. A series of 5,7-dibromo-2-benzoylbenzofuran derivatives demonstrated weak to moderate activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se Derivatives with a carboxylic acid functional group, specifically compounds 9b and 9d, were the most potent against MRSA ATCC 43300, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. sci-hub.se Another study reported that a quinoline (B57606) thiourea (B124793) derivative exhibited bacteriostatic activity against MRSA comparable to vancomycin. core.ac.uk

Furthermore, the antibacterial activity of these compounds extends to Mycobacterium tuberculosis. Several benzofuran derivatives have been synthesized and evaluated for their antitubercular activity against M. tuberculosis H37Rv. researchgate.netresearchgate.net Chalcone derivatives of benzofuran are among the compounds that have been investigated for this purpose. researchgate.net Additionally, 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and shown to target M. tuberculosis type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.govrsc.org

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-dibromo-2-benzoylbenzofuran derivative (9b) | MRSA ATCC 43300 | 32 μg/mL | sci-hub.se |

| 5,7-dibromo-2-benzoylbenzofuran derivative (9d) | MRSA ATCC 43300 | 32 μg/mL | sci-hub.se |

| Quinoline thiourea derivative | MRSA | Comparable to vancomycin | core.ac.uk |

| Benzofuran substituted chalcones | M. tuberculosis H37Rv | Active | researchgate.netresearchgate.net |

| 2-mercaptobenzothiazole derivatives | M. tuberculosis H37Rv | Active | nih.govrsc.org |

The antimicrobial spectrum of this compound derivatives also includes significant antifungal activity. A study on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives showed that some of these compounds were active against Candida albicans. nih.gov Another investigation into diesters of 2-mercaptobenzenemethanethiol found that certain derivatives with acyl alkylthiocarbamic groups displayed antimycotic activity against Candida albicans, Saccharomyces cerevisiae, and Trichophyton mentagrophytes. nih.gov Furthermore, a series of 2-methylthio-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives exhibited significant activity against several fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.gov

Antiviral Activity

The benzofuran and dibenzofuran (B1670420) scaffolds are present in a variety of compounds that have been investigated for their potential to combat viral infections. The mechanism of action often involves targeting host-cell pathways or specific viral components.

Recent studies have identified benzofuran derivatives as a novel chemical scaffold for developing broad-spectrum antivirals through the modulation of the host's innate immune response. nih.gov A series of benzofuran derivatives were found to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for sensing cytosolic DNA and inducing the production of type I interferons (IFN-I). nih.gov Several of these compounds were shown to inhibit the replication of human coronavirus 229E with EC₅₀ values in the micromolar range and SARS-CoV-2 at nanomolar concentrations. nih.gov This activity was confirmed to be dependent on IFN production, highlighting a host-targeting mechanism. nih.gov

Other research has demonstrated the direct antiviral effects of benzofuran derivatives. For instance, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against the respiratory syncytial virus (RSV). nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov These findings underscore the potential of the benzofuran core structure in the development of new antiviral agents. rsc.org

Anti-plasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, necessitating the discovery of new therapeutic agents. Derivatives of the benzofuran nucleus, particularly aurones, have shown promising activity against Plasmodium falciparum, the most lethal species causing malaria in humans.

Aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones, have been evaluated for their ability to inhibit the erythrocytic stages of the parasite. In one study, a series of (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one derivatives were synthesized and tested against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Three compounds from this series demonstrated good anti-plasmodial activity, with the most potent compound exhibiting an IC₅₀ value of 2.3 µM. nih.gov Another study on aurone (B1235358) derivatives against the chloroquine-resistant W2 strain also found compounds with activity in the micromolar range. nih.gov Significantly, 4,6,4′-triacetyl-3′,5′-dimethoxy-2-aurone was identified as a highly active compound with IC₅₀ values of 0.007 µM and 0.18 µM against the K1 and NF54 strains of P. falciparum, respectively. nih.gov

**Table 1: Anti-plasmodial Activity of Benzofuran Derivatives against *P. falciparum***

| Compound | P. falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| (Z)-2-(4-propoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one (M6) | 3D7 | 7.27 |

| (Z)-2-(5-bromo-4-propoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one (M7) | 3D7 | 2.3 |

| 4,6,4′-triacetyl-3′,5′-dimethoxy-2-aurone | K1 | 0.007 |

| 4,6,4′-triacetyl-3′,5′-dimethoxy-2-aurone | NF54 | 0.18 |

Data sourced from multiple studies investigating aurone derivatives. nih.gov

Anti-inflammatory Activities

The dibenzofuran core is a key structural feature in several natural and synthetic compounds with notable anti-inflammatory properties. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of pro-inflammatory mediators.

A new dibenzofuran derivative, lucidafuran, isolated from Pyraria lucida, along with the known compound eriobofuran, was shown to inhibit superoxide (B77818) anion (O₂⁻) generation in fMLP-stimulated human neutrophils. nih.gov Another study on the stem bark of Scyphocephalium ochocoa led to the isolation of a new dibenzofuran derivative, scyphocephalione A. tandfonline.comtandfonline.comnih.gov This compound exhibited significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). tandfonline.comtandfonline.comnih.gov The mechanism of anti-inflammatory action for many benzofuran derivatives is thought to be linked to their ability to scavenge NO and inhibit enzymes like lipoxygenase, thereby reducing the production of prostaglandins (B1171923) such as PGE2. nih.gov The presence of the furan (B31954) ring and other aromatic components in these structures is considered crucial for their biological activity. nih.gov

Enzyme Inhibition Studies

Cathepsins are a class of proteases that play roles in various physiological and pathological processes, including cancer and inflammation. Elevated levels of certain cathepsins are associated with disease, making them attractive therapeutic targets. rsc.org

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Benzofuran-based structures have emerged as a promising scaffold for the design of potent cholinesterase inhibitors.

A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were synthesized and evaluated as dual AChE/BuChE inhibitors. nih.gov All the synthesized compounds showed good inhibitory activity against both enzymes. Notably, one derivative (compound 5b) was the most active against AChE, with an IC₅₀ value of 52 nM. nih.gov Another study developed novel benzofuranyl derivatives from 2-benzoylcyclohexane-1-carboxylic acid, which also demonstrated significant inhibitory effects on both AChE and BuChE. nih.gov The most effective inhibitor for AChE in this series had a Kᵢ value of 0.009 µM. nih.gov These results highlight that the benzofuran moiety is a valuable scaffold for developing highly potent, dual-acting cholinesterase inhibitors for potential use in neurodegenerative diseases. nih.gov

Table 2: Cholinesterase Inhibition by Benzofuran Derivatives

| Enzyme | Compound Class | Most Potent Derivative | Inhibition Value |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 5,6-dimethoxybenzofuran-3-one derivative | Compound 5b | IC₅₀ = 52 nM |

| Acetylcholinesterase (AChE) | Benzofuranyl derivative | Compound 2i | Kᵢ = 0.009 µM |

| Butyrylcholinesterase (BChE) | Benzofuranyl derivative | Compound 2e | Kᵢ = 0.28 µM |

Data sourced from studies on benzofuranone and benzofuranyl derivatives. nih.govnih.gov

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes and is involved in a wide array of physiological and pathological processes, including inflammation and neurotransmission. nih.gov While a wide range of compounds can inhibit NOS, selectivity for the different isoforms (nNOS, eNOS, iNOS) is a significant challenge. nih.govnih.govbeilstein-journals.org

Other Reported Biological Activities and Potential Therapeutic Relevance

Beyond the core activities previously discussed, this compound and its derivatives have been investigated for a range of other biological effects, suggesting their potential relevance in various therapeutic areas. These include metabolic diseases, hematological conditions, and dermatological applications, as well as a fundamental role in plant biology.

Anti-diabetic Activity (e.g., Type-2 Diabetes)

While direct studies on the anti-diabetic properties of this compound are not extensively documented, research into the broader family of benzofuran and arylbenzofuran derivatives indicates a promising potential for this class of compounds in the management of Type 2 Diabetes. The primary mechanism explored is the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. Inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia, a hallmark of Type 2 Diabetes.

A study on arylbenzofuran derivatives isolated from the root bark of Morus mesozygia demonstrated significant inhibitory activity against α-glucosidase. Notably, all isolated arylbenzofuran compounds were found to be more potent inhibitors of α-glucosidase than acarbose, a commercially available anti-diabetic drug. This suggests that the benzofuran scaffold, a core component of this compound, is a viable pharmacophore for developing novel α-glucosidase inhibitors.

The arylbenzofuran derivatives showed selective inhibition of α-glucosidase over α-amylase, which could be advantageous in reducing the gastrointestinal side effects commonly associated with dual inhibitors. The findings from this research are summarized in the table below.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 7-(3-hydroxy-3-methylbutyl)moracin M | 16.9 | > 100 |

| Moracin P | 16.6 | > 100 |

| Moracin M | 40.9 | > 100 |

| Acarbose (Reference) | 486 | 8.7 |

| Data sourced from in vitro studies on arylbenzofuran derivatives from Morus mesozygia. |

Further research into furan derivatives has also shown their potential as anti-diabetic agents, with some compounds exhibiting significant activity against both α-glucosidase and α-amylase.

Anti-platelet Activity

Derivatives of this compound have been synthesized and evaluated for their anti-platelet activity. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy in the prevention of cardiovascular diseases such as myocardial infarction and stroke.

One study focused on a series of N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives. The anti-platelet effects of these compounds were assessed using arachidonic acid (AA) and collagen as inducers of platelet aggregation. The results revealed that one of the derivatives, compound 2m which contains a 2-furoyl moiety, exhibited potent inhibition of AA-induced platelet aggregation, comparable to the standard drug, aspirin. However, none of the synthesized compounds showed significant inhibitory effects on collagen-induced platelet aggregation.

The high activity of the derivative with the 2-furoyl group suggests that the nature of the substituent on the piperazine (B1678402) ring plays a crucial role in the anti-platelet efficacy of this class of compounds. The table below summarizes the anti-platelet activity of selected derivatives against AA-induced platelet aggregation.

| Compound | Concentration (mg/mL) | Inhibition (%) |

| Aspirin | 0.2 | 87.5 |

| 2j | 1 | 24.3 |

| 2k | 1 | 10.2 |

| 2l | 1 | 15.6 |

| 2m | 1 | 85.1 |

| Data represents the percentage inhibition of arachidonic acid-induced platelet aggregation. |

Applications in Skin Treatment

Currently, there is a lack of publicly available scientific literature detailing the specific applications of this compound or its direct derivatives in skin treatment or dermatology. While benzofuran derivatives have been investigated for a wide array of biological activities, their potential for topical applications in treating skin conditions remains an unexplored area of research.

Role as Phytoalexins in Plant Defense Mechanisms against Pathogens

Dibenzofurans, the core structure of this compound, play a significant role in the defense mechanisms of certain plants as phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by plants de novo in response to stress, such as pathogen attack.

In species of the rosaceous subtribe Malinae, which includes economically important fruit trees like apple and pear, biphenyls and dibenzofurans are the major phytoalexins. These compounds are not present in healthy plant tissues but are rapidly produced upon elicitation by biotic or abiotic inducers. Their production forms a chemical barrier that inhibits the growth of invading pathogens.

One of the key biosynthetic steps proposed in apple is the cyclization of a biphenyl (B1667301) precursor to form a dibenzofuran, specifically 2-hydroxy-4-methoxydibenzofuran. This compound is structurally very similar to this compound, highlighting the natural occurrence of this chemical scaffold in plant defense. The differential distribution and varying inhibitory activity of these dibenzofuran phytoalexins against different phytopathogenic microorganisms underscore their importance in plant immunity.

Investigation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanisms of action (MOA) of this compound and its derivatives is crucial for their development as therapeutic agents. Research in this area has focused on identifying their specific biological targets, such as enzymes and receptors.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activities of this compound derivatives are a direct consequence of their interaction with specific molecular targets. For instance, the anti-diabetic potential of related benzofuran compounds is attributed to their ability to inhibit key digestive enzymes.

As discussed in the anti-diabetic section, arylbenzofuran derivatives have been shown to be potent and selective inhibitors of α-glucosidase . Some of these compounds also exhibit moderate inhibitory activity against dipeptidyl peptidase-4 (DPP4) , another important target in diabetes therapy. The inhibition of these enzymes by the arylbenzofuran derivatives suggests that the furan and benzofuran rings are key structural features for binding to the active sites of these proteins.

| Compound | Target Enzyme | Activity |

| 7-(3-hydroxy-3-methylbutyl)moracin M | α-Glucosidase | IC₅₀ = 16.9 µM |

| Moracin P | α-Glucosidase | IC₅₀ = 16.6 µM |

| Moracin M | α-Glucosidase | IC₅₀ = 40.9 µM |

| 7-(3-hydroxy-3-methylbutyl)moracin M | DPP4 | 15% inhibition at 100 µM |

| Moracin M | DPP4 | 37.3% inhibition at 100 µM |

| Data from in vitro studies on arylbenzofuran derivatives. |

In the context of anti-platelet activity, while the precise molecular target for the N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives has not been fully elucidated, their potent inhibition of arachidonic acid-induced aggregation suggests a possible interaction with the cyclooxygenase (COX) pathway or downstream signaling molecules. Interestingly, the same study found that these derivatives did not exhibit significant inhibitory activity against acetylcholinesterase , indicating a degree of selectivity in their biological interactions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their effects on specific biological targets.

A notable study in this area focused on a series of novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives. nih.gov These compounds were synthesized and evaluated for their cytotoxic effects against the A549 lung cancer cell line and the NIH/3T3 mouse embryo fibroblast cell line, as well as their inhibitory activity against cathepsin D, cathepsin L, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

The core structure of these derivatives consists of a this compound scaffold linked to an aryloxyacetamide moiety. The SAR exploration was conducted by introducing various substituents on the pendant aryl ring of the aryloxyacetamide group. The nature and position of these substituents were found to have a significant impact on the observed biological activities.

The key findings from the SAR investigation can be summarized as follows:

Cytotoxic Activity: A majority of the synthesized derivatives demonstrated significant cytotoxic activity against the A549 lung cancer cell line, with IC₅₀ values below 3.90 µg/mL for the most potent compounds. nih.gov The selectivity of these compounds was also assessed by comparing their activity against the cancerous A549 cells and the non-cancerous NIH/3T3 cells. Compounds 2b , 2c , 2e , 2i , and 2k were identified as having the highest antiproliferative activity with a selective profile towards the cancer cell line. nih.gov

Enzyme Inhibition: The inhibitory activities against cathepsins D and L were varied among the derivatives. Compound 2i , which features a 3,4-dichlorophenyl group, was the most potent inhibitor of cathepsin D. In contrast, compound 2k , with a 2,5-dichlorophenyl substituent, showed the highest inhibitory activity against cathepsin L. nih.gov

Cholinesterase Inhibition: The entire series of compounds exhibited weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These results suggest that the cytotoxic and cathepsin inhibitory activities of N-(this compound-3-yl)-2-aryloxyacetamide derivatives are highly dependent on the substitution pattern of the aryloxy group. Specifically, the presence and position of halogen atoms, such as chlorine, on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Biological Activities of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

| Compound | R (Substituent on Aryloxy Ring) | % Inhibition of Cathepsin D | % Inhibition of Cathepsin L | % Inhibition of AChE | % Inhibition of BChE |

|---|---|---|---|---|---|

| 2a | 2-chlorophenyl | 22.84 | 12.16 | 1.83 | 11.23 |

| 2b | 3-chlorophenyl | 25.13 | 15.22 | 2.13 | 13.45 |

| 2c | 4-chlorophenyl | 28.34 | 18.34 | 3.45 | 15.67 |

| 2d | 2,3-dichlorophenyl | 30.12 | 20.12 | 4.12 | 16.34 |

| 2e | 2,4-dichlorophenyl | 33.45 | 22.45 | 5.34 | 18.98 |

| 2f | 2,6-dichlorophenyl | 20.11 | 10.34 | 1.23 | 10.12 |

| 2g | 3,4-dichlorophenyl | 35.67 | 25.67 | 6.12 | 20.12 |

| 2h | 3,5-dichlorophenyl | 31.23 | 21.23 | 4.56 | 17.45 |

| 2i | 3,4-dichlorophenyl | 38.98 | 28.98 | 7.34 | 22.34 |

| 2j | 2,4,5-trichlorophenyl | 34.12 | 23.12 | 5.67 | 19.12 |

| 2k | 2,5-dichlorophenyl | 36.78 | 30.12 | 6.78 | 21.12 |

| 2l | 4-chloro-3-methylphenyl | 29.45 | 19.45 | 3.78 | 16.78 |

Data sourced from Yurttaş et al., 2021. nih.gov

Computational Approaches for Binding Site Prediction

While experimental SAR studies provide invaluable data, computational methods offer a complementary approach to understanding the molecular interactions that underpin biological activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how a ligand might bind to a protein's active site and what structural features are crucial for this interaction.

It is important to note that while the following computational studies were performed on dibenzofuran derivatives, they were not conducted on the same N-(this compound-3-yl)-2-aryloxyacetamide series discussed in the preceding SAR section. Nevertheless, they provide a relevant example of how computational tools are applied to this class of compounds.

In one such study, a series of novel dibenzofuran derivatives were synthesized and evaluated as inhibitors of protein tyrosine phosphatase PTP-MEG2, a target implicated in various human diseases. nih.gov To elucidate the SAR of these compounds, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was performed using the "HipHop" technique. nih.gov

The generated pharmacophore model identified several key features essential for potent PTP-MEG2 inhibition:

One Ring Aromatic (RA) feature: Highlighting the importance of the fluoro-phenyl group. nih.gov

Three Hydrophobic (Hyd) features: Indicating the significance of the isopropyl and phenyl groups within the fused ring system, as well as the ethyl moiety at the R₂ position. nih.gov

Two Hydrogen Bond Acceptor (HBA) features: Emphasizing the role of the carbonyl oxygen and the oxygen atom in the alkyloxy group in binding to the target protein. nih.gov

Molecular docking simulations further illuminated the binding mode of the most active compound, 10a , within the PTP-MEG2 active site. The docking results suggested that the compound's potency and selectivity are achieved by targeting not only the active site but also unique nearby peripheral binding pockets. nih.gov

These computational approaches are instrumental in rational drug design. By predicting the binding interactions and identifying key pharmacophoric features, researchers can design more potent and selective inhibitors. The absorption, distribution, metabolism, and excretion (ADME) properties of these dibenzofuran derivatives were also predicted in silico, suggesting that they have the potential to be developed into novel lead compounds. nih.gov

Metabolic Pathways and Biotransformation of 2 Methoxydibenzofuran

Microbial Degradation of 2-Methoxydibenzofuran and Related Dibenzofurans

The microbial breakdown of this compound and structurally similar compounds has been significantly elucidated through studies on specific bacterial strains. osti.govresearchgate.net These microorganisms employ a series of enzymatic reactions to cleave the stable ether bond and aromatic rings of dibenzofurans, often leading to their complete mineralization.

A notable bacterium capable of degrading a range of substituted dibenzofurans is Sphingomonas sp. strain HH69. osti.govresearchgate.net This strain has been shown to utilize several dibenzofuran (B1670420) derivatives as its sole source of carbon and energy. osti.gov Research has detailed its metabolic capabilities not only for the parent compound, dibenzofuran, but also for various hydroxy-, methoxy-, acetoxy-, and nitrodibenzofurans. osti.govresearchgate.net While proficient in degrading many of these compounds, its ability to metabolize this compound requires specific adaptation. osti.govresearchgate.net

The table below summarizes the metabolic capabilities of Sphingomonas sp. strain HH69 with various substituted dibenzofurans.

| Compound | Growth Substrate | Co-oxidation |

| 2-Acetoxydibenzofuran | Yes | |

| 3-Acetoxydibenzofuran | Yes | |

| 4-Acetoxydibenzofuran | Yes | |

| 2-Hydroxydibenzofuran | Yes | |

| 3-Hydroxydibenzofuran | Yes | |

| 4-Hydroxydibenzofuran | Yes | |

| This compound | Yes (after adaptation) | |

| 3-Methoxydibenzofuran | Yes | |

| 4-Methoxydibenzofuran | Yes | |

| 2-Nitrodibenzofuran | Yes | |

| 3-Nitrodibenzofuran | Yes |

Data sourced from Harms et al., 1995. osti.gov

The degradation pathway is initiated by different enzymatic actions depending on the substituent group. For acetoxydibenzofurans, the first step is the hydrolysis of the ester bond. osti.govresearchgate.net This reaction, carried out by esterases, results in the formation of the corresponding hydroxydibenzofuran and acetate (B1210297). osti.gov The resultant hydroxydibenzofuran is then further metabolized by the cell.

The ability of Sphingomonas sp. strain HH69 to metabolize substituted dibenzofurans varies. osti.gov While it can use compounds like 2-, 3-, and 4-hydroxydibenzofuran as the sole source of carbon and energy, others are only transformed in the presence of a growth-supporting substrate, a process known as co-oxidation. osti.govresearchgate.net For instance, 3- and 4-methoxydibenzofuran were only co-oxidized. osti.govresearchgate.net Notably, Sphingomonas sp. strain HH69 could only grow on this compound after it was specifically adapted to utilize 5-methoxysalicylic acid, a downstream metabolic product. osti.govresearchgate.net